5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine
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Overview
Description
5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is an organic compound with a complex structure It is characterized by the presence of an aminophenyl group attached to a benzene ring, which is further substituted with two amino groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the reduction of nitro compounds followed by amination. For instance, starting with a nitrobenzene derivative, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Scientific Research Applications
5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds share a similar aminophenyl group but differ in their overall structure and properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a methoxyphenyl group instead of an aminophenyl group, leading to different chemical and biological properties.
Uniqueness
5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
85586-63-6 |
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Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-[(4-aminophenyl)methyl]-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-13(16)7-11(8-14(9)17)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,15-17H2,1H3 |
InChI Key |
SJRPHAACXLIGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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